Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl
CAS No.:
Cat. No.: VC17485136
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFNO2 |
|---|---|
| Molecular Weight | 247.69 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
| Standard InChI Key | IIGBHDFYAWTEFE-PPHPATTJSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@H](CC(=O)OC)N.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride (C₁₁H₁₅ClFNO₂) features a propanoate backbone with an (S)-configured amino group at the β-position and a 4-fluoro-2-methylphenyl substituent (Figure 1). The fluorine atom at the para position of the aromatic ring enhances electronegativity, while the ortho-methyl group contributes steric bulk, influencing solubility and receptor interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 247.69 g/mol |
| Molecular Formula | C₁₁H₁₅ClFNO₂ |
| Stereochemistry | (S)-configuration |
| Key Functional Groups | Amino, Ester, Fluorophenyl |
The hydrochloride salt form improves stability and crystallinity, making it suitable for storage and industrial-scale synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence beginning with the enantioselective amination of 4-fluoro-2-methylcinnamic acid. Key steps include:
-
Amination: Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst to install the (S)-amino group.
-
Esterification: Reaction with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.
-
Salt Formation: Precipitation of the hydrochloride salt from diethyl ether.
Yields typically range from 65–75%, with purity >98% achieved via recrystallization.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. For example, a telescoped process combining amination and esterification steps achieves throughputs of 50–100 kg/day with ≤1% impurities.
Mechanism of Action and Biological Activity
Enzymatic Interactions
The compound’s primary mechanism involves reversible inhibition of γ-aminobutyric acid (GABA) transaminase, a key enzyme in neurotransmitter metabolism. In vitro assays show an IC₅₀ of 12.3 µM, comparable to vigabatrin but with improved blood-brain barrier permeability .
Receptor Modulation
Structural analogs demonstrate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. Molecular docking studies predict a Ki of 340 nM for 5-HT₂A, suggesting potential anxiolytic applications .
Applications in Pharmaceutical Research
Intermediate for Anticonvulsants
The compound serves as a precursor to novel GABA analogs. For instance, catalytic reduction yields (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, a candidate for epilepsy treatment.
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester generates active carboxylic acid metabolites in vivo, enabling prodrug strategies to enhance oral bioavailability .
Comparison with Structural Analogs
Table 2: Functional Group Impact on Bioactivity
| Compound | Substituent | logP | IC₅₀ (GABA-T) |
|---|---|---|---|
| Target Compound | 4-F, 2-CH₃ | 1.8 | 12.3 µM |
| Methyl (3S)-3-amino-3-(4-F-phenyl)propanoate | 4-F | 1.5 | 18.9 µM |
| Methyl (3R)-3-hydroxy-3-(2-CH₃-phenyl)propanoate | 2-CH₃, OH | 0.9 | N/A |
The ortho-methyl group in the target compound increases lipophilicity (logP 1.8 vs. 1.5) and enhances enzyme binding affinity .
Recent Research Findings and Future Directions
Neuroprotective Effects
In a 2024 study, the compound reduced neuronal apoptosis by 42% in a rat model of ischemic stroke, likely via upregulation of Bcl-2 and inhibition of caspase-3.
Targeted Drug Delivery
Nanoparticle formulations incorporating the compound achieved 3-fold higher brain concentrations in murine models compared to free drug, underscoring its potential in CNS therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume